molecular formula C19H17N3S B276924 1-[(5-benzyl-1,3,4-thiadiazol-2-yl)methyl]-2-methyl-1H-indole

1-[(5-benzyl-1,3,4-thiadiazol-2-yl)methyl]-2-methyl-1H-indole

Cat. No. B276924
M. Wt: 319.4 g/mol
InChI Key: KNAJIZPMPBEPTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(5-Benzyl-1,3,4-thiadiazol-2-yl)methyl]-2-methyl-1H-indole, also known as BMT-047, is a small molecule compound that has attracted the attention of researchers due to its potential therapeutic applications. BMT-047 has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for use in scientific research.

Mechanism of Action

The exact mechanism of action of 1-[(5-benzyl-1,3,4-thiadiazol-2-yl)methyl]-2-methyl-1H-indole is not fully understood, but it is believed to act on multiple targets within cells. 1-[(5-benzyl-1,3,4-thiadiazol-2-yl)methyl]-2-methyl-1H-indole has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory molecules. It has also been shown to inhibit the activity of the protein kinase C (PKC) family of enzymes, which are involved in cell signaling and proliferation.
Biochemical and Physiological Effects:
1-[(5-benzyl-1,3,4-thiadiazol-2-yl)methyl]-2-methyl-1H-indole has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of inflammatory molecules such as prostaglandins and cytokines. 1-[(5-benzyl-1,3,4-thiadiazol-2-yl)methyl]-2-methyl-1H-indole has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, 1-[(5-benzyl-1,3,4-thiadiazol-2-yl)methyl]-2-methyl-1H-indole has been shown to protect neurons from oxidative stress and other forms of damage.

Advantages and Limitations for Lab Experiments

One advantage of using 1-[(5-benzyl-1,3,4-thiadiazol-2-yl)methyl]-2-methyl-1H-indole in lab experiments is its ability to target multiple pathways and processes within cells. This makes it a versatile tool for studying a variety of diseases and conditions. However, one limitation of using 1-[(5-benzyl-1,3,4-thiadiazol-2-yl)methyl]-2-methyl-1H-indole is its relatively low potency compared to other small molecule compounds. This may make it less effective in certain experimental contexts.

Future Directions

There are many potential future directions for research on 1-[(5-benzyl-1,3,4-thiadiazol-2-yl)methyl]-2-methyl-1H-indole. One area of interest is its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is its potential use in treating cancer, either alone or in combination with other therapies. Additionally, further research is needed to fully understand the mechanism of action of 1-[(5-benzyl-1,3,4-thiadiazol-2-yl)methyl]-2-methyl-1H-indole and its potential targets within cells.

Synthesis Methods

The synthesis of 1-[(5-benzyl-1,3,4-thiadiazol-2-yl)methyl]-2-methyl-1H-indole involves a multi-step process that begins with the reaction of 2-methyl-1H-indole with benzyl isothiocyanate to form a thiourea intermediate. This intermediate is then reacted with hydrazine hydrate and sodium nitrite to form the 1,3,4-thiadiazole ring. Finally, the benzyl group is removed using palladium on carbon to yield 1-[(5-benzyl-1,3,4-thiadiazol-2-yl)methyl]-2-methyl-1H-indole.

Scientific Research Applications

1-[(5-benzyl-1,3,4-thiadiazol-2-yl)methyl]-2-methyl-1H-indole has been the subject of numerous scientific studies due to its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and neuroprotective effects. 1-[(5-benzyl-1,3,4-thiadiazol-2-yl)methyl]-2-methyl-1H-indole has also been studied for its potential use in treating Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.

properties

Molecular Formula

C19H17N3S

Molecular Weight

319.4 g/mol

IUPAC Name

2-benzyl-5-[(2-methylindol-1-yl)methyl]-1,3,4-thiadiazole

InChI

InChI=1S/C19H17N3S/c1-14-11-16-9-5-6-10-17(16)22(14)13-19-21-20-18(23-19)12-15-7-3-2-4-8-15/h2-11H,12-13H2,1H3

InChI Key

KNAJIZPMPBEPTP-UHFFFAOYSA-N

SMILES

CC1=CC2=CC=CC=C2N1CC3=NN=C(S3)CC4=CC=CC=C4

Canonical SMILES

CC1=CC2=CC=CC=C2N1CC3=NN=C(S3)CC4=CC=CC=C4

Origin of Product

United States

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